Polyalthialdoic acid

説明

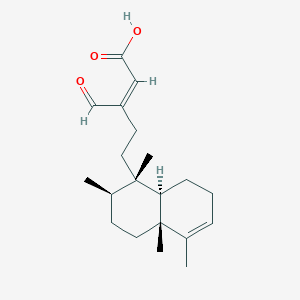

Polyalthialdoic acid is a clerodane diterpene first isolated from the stem bark of Polyalthia longifolia (Annonaceae), a medicinal plant traditionally used in Ayurvedic medicine . Structurally, it is identified as 16-oxo-cleroda-3,13(14)Z-dien-15-oic acid, characterized by a bicyclic clerodane skeleton with a ketone group at C-16 and a carboxylic acid moiety at C-15 .

Bioactivity and Mechanism: this compound exhibits potent cytotoxic effects against human tumor cell lines, including A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colon adenocarcinoma), with an ED50 of 0.6 μg/mL . Its mechanism involves mitochondrial-dependent apoptosis, evidenced by caspase-3/9 activation, cytochrome c release, and PARP cleavage in HL-60 leukemia cells .

特性

CAS番号 |

137109-33-2 |

|---|---|

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC名 |

(Z)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid |

InChI |

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1 |

InChIキー |

LUZARHTWSOXFLP-DQLOYZPXSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C=O)CCC=C2C)C |

正規SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

同義語 |

16-oxocleroda-3,13(14)-dien-15-oic acid polyalthialdoic acid |

製品の起源 |

United States |

類似化合物との比較

Discussion and Implications

This compound stands out among clerodane diterpenes for its nanomolar-level potency (ED50 = 0.6 μg/mL) in human cancer models, outperforming structurally related compounds like kolavenic acid and labdanes from other Polyalthia species. Its mechanism—mitochondrial apoptosis—provides a therapeutic advantage over nonspecific cytotoxic agents. However, further studies are needed to:

Compare pharmacokinetics and toxicity profiles across diterpenes.

Explore synergies with chemotherapeutic drugs.

Validate efficacy in in vivo tumor models.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing polyalthialdoic acid's purity and structural integrity in synthetic chemistry research?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, experimental protocols must detail solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Known compounds should reference published spectral data, while novel derivatives require full spectral assignments and purity ≥95% by HPLC .

Q. How should researchers design initial experiments to assess this compound's bioactivity in pharmacological studies?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Use cell lines with validated sensitivity to related compounds. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates (n ≥ 3) to ensure robustness .

Q. What criteria determine the selection of solvents and reaction conditions for this compound synthesis?

- Methodological Answer : Solvent choice depends on polarity (e.g., dichloromethane for non-polar intermediates) and reaction mechanism (e.g., DMF for SN2 reactions). Optimize temperature (e.g., reflux vs. room temperature) via kinetic studies. Document yield, side products (TLC monitoring), and purification methods (e.g., column chromatography with silica gel). Reproducibility requires specifying suppliers (e.g., Sigma-Aldrich®) and batch numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding this compound's reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for reaction pathways) with kinetic experiments (e.g., time-resolved spectroscopy). Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., solvent dielectric constant). Replicate experiments under controlled atmospheres (e.g., inert gas) to exclude environmental interference .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-variable biological systems?

- Methodological Answer : Use multivariate regression to account for covariates (e.g., cell viability, protein binding). Apply nonlinear mixed-effects models (NLME) for longitudinal data. Validate assumptions (e.g., normality via Shapiro-Wilk test) and report effect sizes (e.g., Cohen’s d) alongside p-values. Open-source tools like R or Python’s SciPy suite enhance transparency .

Q. How should researchers optimize this compound's synthetic yield under varying catalytic conditions?

- Methodological Answer : Employ design of experiments (DoE) methodologies, such as factorial designs, to test catalysts (e.g., Pd/C vs. Ni) and ligand ratios. Monitor reaction progress via GC-MS or in-situ IR. Use response surface methodology (RSM) to identify optimal conditions (e.g., 80°C, 0.5 mol% catalyst). Report isolated yields and turnover frequencies (TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。